{3-[(2,4-difluorophenoxy)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
3-[(2,4-difluorophenoxy)methyl]phenyl[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: is a member of the pyrazolopyrimidine class. Its IUPAC name is [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone . This compound results from the formal condensation of the carboxy group of 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with the endocyclic amino group of 3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-5-ol.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction reactions involving this compound.
Substitution: Assess substitution reactions it may undergo.
Reagents: Various oxidizing agents, reducing agents, and nucleophiles.
Conditions: Temperature, solvent, and catalysts play crucial roles.
Major Products:: The products formed depend on the specific reaction conditions. Further research is needed to identify specific major products.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst or ligand.
Drug Discovery: Explore its role in designing novel pharmaceuticals.
Biological Activity: Study its effects on biological systems.
Drug Targets: Identify molecular targets influenced by this compound.
Materials Science: Assess its use in materials and coatings.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Similar compounds include fluridone , which shares some features . more research is needed to explore its distinctiveness.
Properties
Molecular Formula |
C18H13F5N2O3 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[3-[(2,4-difluorophenoxy)methyl]phenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H13F5N2O3/c19-13-4-5-15(14(20)9-13)28-10-11-2-1-3-12(8-11)16(26)25-17(27,6-7-24-25)18(21,22)23/h1-5,7-9,27H,6,10H2 |
InChI Key |
DMXHCJPZAOJMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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